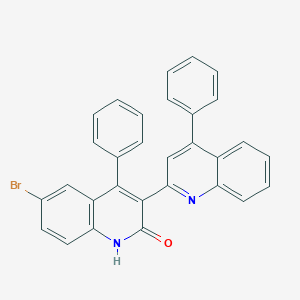
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Applications
This compound, along with its derivatives, has been synthesized and evaluated for antimicrobial and antimalarial activities. For example, novel quinoline-based 1,2,3-triazoles were designed and synthesized, showcasing significant antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum (Parthasaradhi et al., 2015).
Anticancer Applications
A variety of quinoline derivatives have been investigated for their potential anticancer properties. Research shows that certain quinoline compounds, especially those with specific functional groups, exhibit promising antiproliferative activity against cancer cell lines. This includes the investigation of 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers, with some compounds displaying significant antiproliferative effects and inducing cell cycle arrest followed by apoptosis (Tseng et al., 2013).
Material Science and Liquid Crystals
The quinoline structure is also of interest in the field of materials science, particularly in the development of fluorescent brightening agents and liquid crystals. For instance, the synthesis of 2-aryl-6-substituted quinolines has been explored for their potential use as fluorescent brightening agents, showcasing the diverse applicative potential of quinoline derivatives beyond biomedical research (Rangnekar & Shenoy, 1987).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinoline derivatives remains a critical aspect of their scientific applications. Novel synthetic routes and methodologies have been developed to access various quinoline compounds, which are crucial for exploring their biological activities and material applications. These synthetic advancements contribute significantly to the field of organic chemistry and drug discovery (Wlodarczyk et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWEBCBIIOVIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

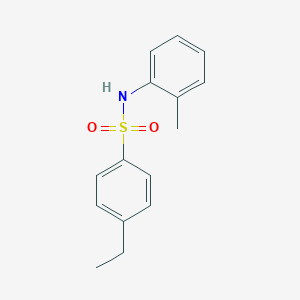

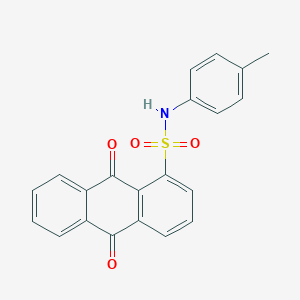
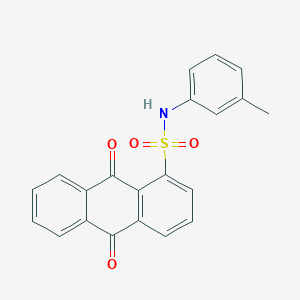
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B406562.png)
amino]phenyl 4-chlorobenzoate](/img/structure/B406563.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B406564.png)
![Ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406566.png)
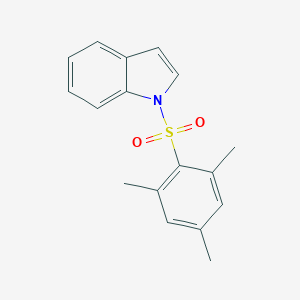
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B406569.png)
![1-[4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-3-(2,3-dichlorophenyl)-2-propen-1-one](/img/structure/B406571.png)
![5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic](/img/structure/B406572.png)
![2,4-dimethyl-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406573.png)
![4-chloro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B406574.png)